molecular formula C9H8Cl2N2O2 B14625355 2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide CAS No. 54883-65-7

2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide

Cat. No.: B14625355
CAS No.: 54883-65-7
M. Wt: 247.07 g/mol
InChI Key: OUMNRWVRYLWWPA-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide typically involves the reaction of 2-chloroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • 2-Chloro-N-(4-chlorophenyl)acetamide
  • 2-Chloro-N-(2-methylphenyl)acetamide

Uniqueness

2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms in the molecule enhances its reactivity and potential for various applications compared to its analogs .

Properties

CAS No.

54883-65-7

Molecular Formula

C9H8Cl2N2O2

Molecular Weight

247.07 g/mol

IUPAC Name

2-chloro-N-[(2-chlorophenyl)carbamoyl]acetamide

InChI

InChI=1S/C9H8Cl2N2O2/c10-5-8(14)13-9(15)12-7-4-2-1-3-6(7)11/h1-4H,5H2,(H2,12,13,14,15)

InChI Key

OUMNRWVRYLWWPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC(=O)CCl)Cl

Origin of Product

United States

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